Advanced Applications of Halogenated Diarylpropanones in Targeted Drug Discovery: A Technical Guide on CAS 898751-28-5
Advanced Applications of Halogenated Diarylpropanones in Targeted Drug Discovery: A Technical Guide on CAS 898751-28-5
Introduction: The Strategic Value of Halogenated Scaffolds
In modern medicinal chemistry, the architectural design of small-molecule inhibitors relies heavily on privileged building blocks that can precisely navigate complex biological binding pockets. CAS 898751-28-5 , chemically identified as 3-(3-chloro-5-fluorophenyl)-2',4'-dichloropropiophenone, is a highly functionalized diarylpropanone. It serves as a critical intermediate for synthesizing diverse, bioactive heterocycles—such as pyrazoles, pyrroles, and triazolopyridazines—that target specific kinase hinge regions, cyclooxygenase channels, and purinergic receptors.
As an Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular pharmacophore delivery system. The strategic placement of halogens on its dual aromatic rings provides a finely tuned balance of lipophilicity, metabolic shielding, and steric bulk.
Physicochemical Profiling & Structural Logic
To utilize CAS 898751-28-5 effectively in a synthetic pipeline, one must first understand its physicochemical baseline. The table below summarizes its core parameters.
| Property | Value |
| Chemical Name | 3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone |
| CAS Registry Number | 898751-28-5 |
| Molecular Formula | C15H10Cl3FO |
| Molecular Weight | 331.60 g/mol |
| Structural Class | Diarylpropanone (Saturated Chalcone Derivative) |
| Key Pharmacophores | 2,4-Dichlorophenyl; 3-Chloro-5-fluorophenyl |
The Causality of Halogenation
The structural logic of this compound is driven by its specific halogenation pattern:
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2,4-Dichlorophenyl Anchor: The ortho-chloro substitution forces the aromatic ring out of coplanarity with the adjacent carbonyl (or downstream heterocyclic core). This orthogonal twist is essential for wedging the molecule into deep, narrow hydrophobic pockets, a mechanism heavily utilized in COX-2 inhibitor design .
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3-Chloro-5-fluorophenyl Motif: The meta-substitution pattern provides metabolic shielding against CYP450-mediated oxidation without introducing prohibitive steric clashes. Furthermore, the fluorine atom acts as a potent hydrogen bond acceptor (halogen bonding), significantly enhancing target affinity as demonstrated in recent anti-Cryptosporidium drug development .
Logical relationship between the halogenated aromatic rings and their pharmacological effects.
Synthetic Utility: Constructing Bioactive Heterocycles
Because CAS 898751-28-5 is a saturated 1,3-diarylpropan-1-one, it cannot form fully aromatic heterocycles in a single condensation step (unlike its unsaturated chalcone counterparts). Converting it into a rigid, planar 1,3-diarylpyrazole requires a precise two-step sequence: condensation followed by oxidative aromatization.
Step-by-step synthetic workflow for converting CAS 898751-28-5 into a diarylpyrazole.
Experimental Protocol: Synthesis of 1,3-Diarylpyrazoles
Step 1: Condensation (Pyrazoline Formation)
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Procedure: In a 100 mL round-bottom flask, dissolve 1.0 mmol of CAS 898751-28-5 in 15 mL of absolute ethanol. Add 1.5 mmol of hydrazine hydrate (64% aqueous solution). Reflux at 80°C for 4-6 hours.
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Causality: Absolute ethanol is selected as a protic solvent to stabilize the transition state of the imine formation via hydrogen bonding. This accelerates the initial nucleophilic attack of hydrazine on the carbonyl carbon, driving the cyclization to the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate.
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In-Process Control: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material indicates complete conversion.
Step 2: Oxidative Aromatization (Pyrazole Formation)
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Procedure: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Redissolve the crude pyrazoline in 15 mL of toluene. Add 1.2 mmol of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Stir at 60°C for 2 hours.
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Causality: DDQ is a highly efficient stoichiometric oxidant that drives the dehydrogenation of the pyrazoline ring. Toluene is utilized because it solubilizes both the intermediate and DDQ, while the reduced DDQ byproduct (DDQH2) precipitates out of solution, drastically simplifying downstream purification.
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Self-Validation System: Filter the precipitated DDQH2. Concentrate the filtrate and analyze via LC-MS. A mass shift of -2.0 Da (loss of two protons) confirms the formation of the fully aromatic pyrazole. Furthermore, 1 H-NMR validation must reveal the disappearance of the diastereotopic methylene protons of the pyrazoline and the appearance of a sharp singlet (~8.0 ppm) corresponding to the newly formed pyrazole C4-H.
Pharmacological Applications & Target Pathways
Derivatives synthesized from CAS 898751-28-5 are frequently deployed against targets where deep hydrophobic pocket binding is required to disrupt pathological signaling.
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COX-2 Inflammatory Pathway: The 2,4-dichlorophenyl group perfectly mimics the hydrophobic tail of arachidonic acid. Optimization of pyrrole-based COX-2 probes using these specific halogenated aryl groups has yielded inhibitors with activity profiles comparable to the clinical standard Celecoxib .
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P2X4 Receptor Antagonism: P2X4 is an ATP-gated purinergic receptor heavily implicated in neuropathic pain. Halogenated diaryl scaffolds derived from intermediates like CAS 898751-28-5 are utilized to allosterically block the ATP-driven Ca 2+ influx, thereby halting downstream nociceptive signaling .
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Pathogen Kinase/Phenotypic Targets: In the development of triazolopyridazines against Cryptosporidium, the incorporation of the 3-chloro-5-fluorophenyl moiety resulted in a remarkable potency enhancement (EC50 = 0.07 μM), proving the necessity of the fluorine atom for target engagement .
Mechanism of action for downstream derivatives blocking nociceptive signaling pathways.
References
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Wagh SB, Maslivetc V, La Clair JJ, Kornienko A. "Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes." Tetrahedron. 2022 Sep 24;123:132990.[Link]
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Schubert TJ, Oboh E, Peek H, et al. "Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine." Journal of Medicinal Chemistry. 2023;66(12):7834-7848.[Link]
- World Intellectual Property Organization. "P2X4 RECEPTOR ANTAGONISTS." Patent WO 2022/002859 A1. Published January 6, 2022.
